4,4'-Dihexylazoxybenzene
Overview
Description
4,4’-Dihexylazoxybenzene is an organic compound with the molecular formula C24H34N2O. It is characterized by the presence of two hexyl groups attached to a benzene ring, which is further connected to an azoxy group. This compound is known for its liquid crystalline properties, specifically in the nematic phase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dihexylazoxybenzene typically involves the reaction of 4-hexylaniline with nitrosobenzene under controlled conditions. The reaction proceeds through the formation of an intermediate azobenzene derivative, which is subsequently oxidized to form the azoxy compound .
Industrial Production Methods: In an industrial setting, the production of 4,4’-Dihexylazoxybenzene may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dihexylazoxybenzene undergoes various chemical reactions, including:
Oxidation: The azoxy group can be further oxidized to form nitro derivatives.
Reduction: The azoxy group can be reduced to form the corresponding azo compound.
Substitution: The benzene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Azo compounds.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
4,4’-Dihexylazoxybenzene has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of liquid crystalline materials and their phase transitions.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its liquid crystalline properties.
Industry: Utilized in the development of advanced materials, including display technologies and sensors.
Mechanism of Action
The mechanism of action of 4,4’-Dihexylazoxybenzene is primarily related to its liquid crystalline properties. The compound can align in specific orientations under the influence of external fields, such as electric or magnetic fields. This alignment affects the optical properties of the material, making it useful in display technologies. The molecular targets and pathways involved include interactions with other liquid crystalline molecules and the formation of ordered structures .
Comparison with Similar Compounds
- 4,4’-Dipentylazoxybenzene
- 4,4’-Diheptylazoxybenzene
- 4,4’-Dioctylazoxybenzene
Comparison: 4,4’-Dihexylazoxybenzene is unique due to its specific chain length, which influences its liquid crystalline properties. Compared to 4,4’-Dipentylazoxybenzene and 4,4’-Diheptylazoxybenzene, the hexyl chain provides a balance between flexibility and rigidity, optimizing its nematic phase behavior. The longer chains in 4,4’-Dioctylazoxybenzene may lead to different phase transitions and thermal properties .
Properties
IUPAC Name |
(4-hexylphenyl)-(4-hexylphenyl)imino-oxidoazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O/c1-3-5-7-9-11-21-13-17-23(18-14-21)25-26(27)24-19-15-22(16-20-24)12-10-8-6-4-2/h13-20H,3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPHVKPAMBWIRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)CCCCCC)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37592-88-4 | |
Record name | 4,4'-Dihexylazoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037592884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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